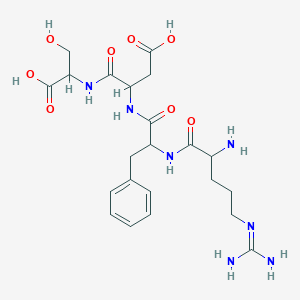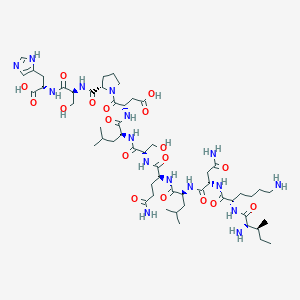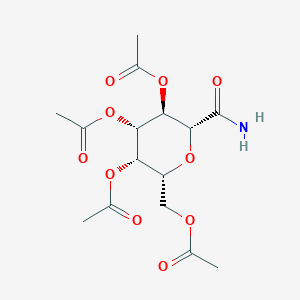
2,3,4,6-Tetra-O-acetyl-b-D-galactopyranosyl formamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related compounds often involves multiple steps, including condensation reactions and modifications to introduce various functional groups. For instance, the condensation reaction of 2,3,4,6-tetra-O-acetyl-α-d-galactopyranosyl bromide with butyric acid led to the synthesis of 2,3,4,6-Tetra-O-acetyl-β-d-galactopyranosyl butyrate, showcasing the typical approach to synthesizing derivatives through esterification processes (Cui, Xu, Mao, & Yu, 2012).
Molecular Structure Analysis
Crystal structure analysis provides insights into the molecular conformation and arrangement. For example, the crystal structure of 1,3,4,6-Tetra-O-Acetyl-2-deoxy-2-fluoro-β-D-Galactopyranoside reveals triclinic space group characteristics and dimensions, offering a window into the structural nuances of similar acetyl-galactopyranosyl derivatives (Srikrishnan & An, 1988).
Chemical Reactions and Properties
Chemical reactions, such as photoamidation, highlight the reactivity and potential for modification of the galactopyranosyl framework. For instance, the photochemical addition of formamide to 2,3,4,6-tetra-O-acetyl-1-deoxy-D-arabino-hex-1-enopyranose has been explored, leading to various derivatives through photoamidation processes (Rosenthal & Ratcliffe, 1976).
Physical Properties Analysis
The physical properties, such as crystal structure and solubility, of derivatives like 2,3,4,6-Tetra-O-acetyl-β-d-galactopyranosyl derivatives, have been thoroughly investigated. Crystallographic studies provide essential information on the solid-state structure and the implications for solubility and stability (Gubica, Bukowicki, Stępień, Ostrowski, Pisklak, & Cyranski, 2013).
Scientific Research Applications
Chemical Synthesis and Modification
The synthesis of complex molecules often involves the use of acetylated sugars and formamide derivatives. For instance, pyrazole heterocycles, which have a wide range of biological activities, can be synthesized using reagents like phosphorus oxychloride (POCl3), dimethyl formamide, acetamide, and hydrazine. This illustrates the critical role of specific chemical functionalities in the construction of biologically active compounds (Dar & Shamsuzzaman, 2015).
Biochemical Studies and Applications
Formamide and its derivatives play a significant role in biochemical research, including studies on the mechanisms of pyrolysis of polysaccharides. Such research explores the chemical pathways leading to the formation of smaller molecules from polysaccharides under thermal decomposition, revealing the intricate interactions between chemical structure and reactivity (Ponder & Richards, 1994).
Advanced Oxidation Processes
In the context of environmental sciences, formamide and acetamide derivatives are studied for their roles in advanced oxidation processes. These studies aim to understand the degradation pathways of contaminants like acetaminophen, highlighting the generation of by-products and their biotoxicity. Such research underscores the importance of chemical derivatives in environmental remediation and the assessment of ecological impact (Qutob et al., 2022).
Polysaccharide Research
In the field of polysaccharides, the interactions between specific sugar derivatives and other molecules are of great interest. Guar gum, for example, serves as a starting material for diverse applications due to its polysaccharide content. Studies on guar gum and similar materials can provide insights into how acetylated sugar derivatives might interact with polysaccharides and influence their properties and applications (Thombare et al., 2016).
properties
IUPAC Name |
[(2R,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-carbamoyloxan-2-yl]methyl acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO10/c1-6(17)22-5-10-11(23-7(2)18)12(24-8(3)19)13(25-9(4)20)14(26-10)15(16)21/h10-14H,5H2,1-4H3,(H2,16,21)/t10-,11+,12+,13-,14-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCTJYUJESYMOGS-MBJXGIAVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)C(=O)N)OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)C(=O)N)OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO10 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60369524 |
Source


|
| Record name | 2,3,4,6-Tetra-O-acetyl-b-D-galactopyranosyl formamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60369524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,4,6-Tetra-O-acetyl-b-D-galactopyranosyl formamide | |
CAS RN |
108739-88-4 |
Source


|
| Record name | 2,3,4,6-Tetra-O-acetyl-b-D-galactopyranosyl formamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60369524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

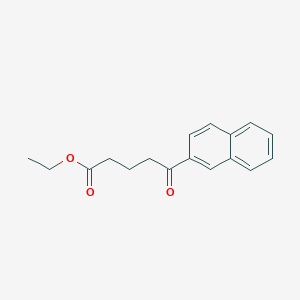
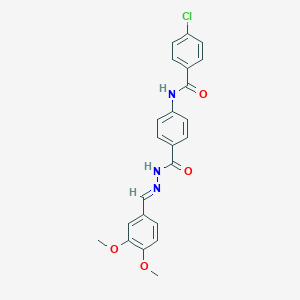
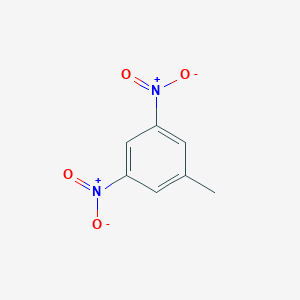
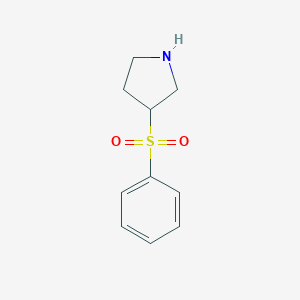
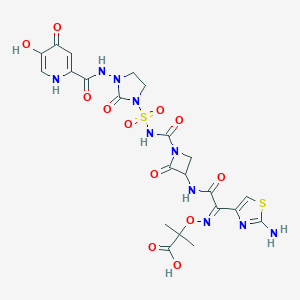

![5-Methylimidazo[5,4-c]pyridine](/img/structure/B12070.png)

![1,2-Diazabenzo[a]cyclopropa[cd]pentalene, 1,2,2a,2b,6b,6c-hexahydro- (9CI)](/img/structure/B12072.png)
